molecular formula C16H23NO5 B1209707 Fulvine CAS No. 6029-87-4

Fulvine

Cat. No. B1209707
CAS RN: 6029-87-4
M. Wt: 309.36 g/mol
InChI Key: PSUFRPOAICRSTC-RYQNPAGMSA-N
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Description

Fulvine is a pyrrolizidine alkaloid isolated from the seeds of Crotalaria fulva . It is hepatotoxic and can be used to induce hypertensive pulmonary vascular disease in vivo .


Synthesis Analysis

Fulvene Vinyl Ethers can be synthesized by Gold Catalysis . The regioselectivity of such gold-catalyzed cyclizations is usually controlled by the scaffold of the diyne . An efficient catalytic method for fulvene synthesis has been reported, which is based on the condensation of aldehydes and ketones with cyclopentadiene .


Molecular Structure Analysis

The molecular formula of Fulvine is C16H23NO5 . Its molecular weight is 309.36 g/mol .


Chemical Reactions Analysis

Fulvenes are known for their unique reactivity resulting from their exocyclic double bond . They have been extensively used in the synthesis of natural products and more recently, in other areas including materials chemistry and dynamic combinatorial chemistry .

Scientific Research Applications

Organic and Natural Synthesis

Fulvenes have unique electronic properties and reactivity that make them ideal for the synthesis of complex polycyclic carbon scaffolds . They can form dipolar structures at relatively low temperatures and participate in cycloaddition reactions . This makes them highly selective and ideal for the synthesis of natural products .

Dynamic Combinatorial Chemistry

Fulvene cycloaddition chemistry has found application in dynamic combinatorial chemistry . This field involves the generation of a dynamic library of molecules through reversible reactions and the selection of the best binder to a given target .

Materials Chemistry

Fulvenes have also been used in materials chemistry . Their unique properties allow them to be used in the creation of new materials with specific characteristics .

Creation of Dynamers

Dynamers are dynamic polymers that can change their structure in response to external stimuli . Fulvenes, due to their unique reactivity, can be used in the creation of these dynamers .

Development of Hydrogels

Fulvenes have been used in the development of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids .

Charge Transfer Complexes

Fulvenes can be used in the creation of charge transfer complexes . These are formed by the transfer of charge from a donor to an acceptor molecule .

Synthesis of New Chromophores

New tetraphenyl fulvene (TPF) derivatives have been synthesized by connecting the phenyl rings with electron donor groups and the fulvene carbon with two electron-withdrawing groups . This has applications in the study of optical properties, UV–vis absorption, and emission in different solvents with different polarities .

Cycloaddition Chemistry

Fulvenes have been extensively used in cycloaddition chemistry . This involves the reaction of two unsaturated molecules to form a cyclic adduct .

Safety And Hazards

Fulvine is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Fulvine . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name

(1R,4R,5S,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUFRPOAICRSTC-ZLGRWFNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocromadurine

CAS RN

6029-87-4, 57495-69-9
Record name 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-octahydro-4-hydroxy-3,4,5-trimethyl-, (3R,4S,5S,13aR,13bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocromadurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Norcrotalanan-11,15-dione, 14,19-dihydro-13-hydroxy-, (12-xi,13-xi)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
656
Citations
JL Sussman, SJ Wodak - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
… We present here a preliminary comparison of the structure of fulvine and two previously determined … Fulvine was judged suitable for such a test, being small enough for a full-matrix least-…
Number of citations: 34 scripts.iucr.org
TR Juneja, RL Gupta, S Samanta - Toxicology letters, 1984 - Elsevier
… The reaction mixture of monocrotaline N-oxide or fulvine N-oxide with thiophenol, when monitored by TLC at different time intervals, was first reduced to monocrotaline or fulvine …
Number of citations: 55 www.sciencedirect.com
E Vedejs, SD Larsen - Journal of the American Chemical Society, 1984 - ACS Publications
Our synthesis of crispatine begins with crispatic anhydride 8, available from crispatic acid6 by DCC cyclization (> 95%). Hydroxyl protection (P205/(CH30) 2CH2,-23 C,> 95%) affords 7 …
Number of citations: 65 pubs.acs.org
JM Kay, D Heath, P Smith, G Bras, J Summerell - Thorax, 1971 - thorax.bmj.com
… Thirty young female rats were given a single dose of fulvine … , within 23 days of receiving fulvine. These 13 showed no … We have shown that fulvine resembles monocrotaline in its …
Number of citations: 49 thorax.bmj.com
CA Wagenvoort, N Wagenvoort, HJ Dijk - Thorax, 1974 - thorax.bmj.com
… fulvine is angiotoxic not only for pulmonary arteries but also for pulmonary veins. This detracts from the usefulness of fulvine … Our observation that fulvine administered to rats induces …
Number of citations: 40 thorax.bmj.com
CCJ Culvenor, LW Smith - Australian Journal of Chemistry, 1963 - CSIRO Publishing
… fulvine, an alkaloid from Crotalaria fulvu Roxb., while the other is new and is named crispatine. Fulvine … of its structure to be identical with fulvine, an alkaloid isolated from Crotalaria fulm …
Number of citations: 29 www.publish.csiro.au
JM Barnes, PN Magee, R Schoental - Journal of Pathology and …, 1964 - cabdirect.org
The alkaloid fulvine or its N-oxide isolated from a water extract of Crotalaria fulva plants, has been given in single doses by mouth to young rats. A dose of 50 mg. per kg. leads to the …
Number of citations: 61 www.cabdirect.org
R Schoental - Australian Journal of Chemistry, 1963 - CSIRO Publishing
A pyrrolizidine alkaloid, fulvine, has been isolated from leaves and from flowers of Crotalaria fulva, Roxb. in which it occurs mainly in the form of the N-oxide. Fulvine is a cyclic diester of …
Number of citations: 30 www.publish.csiro.au
CA Wagenvoort, KP Dingemans, GG Lotgering - Thorax, 1974 - thorax.bmj.com
… This is an electron microscopic study of the effect of fulvine on the … Four weeks after fulvine administration fibrin deposits were found in … Fulvine, when applied to rats as a single oral or …
Number of citations: 19 thorax.bmj.com
TVN Persaud, DAN Hoyte - Exp Pathol Jena, 1974 - pesquisa.bvsalud.org
… Fulvine, a hepatotoxic alkloid present in the medicinal herb … The highest incidence of developmental defects was induced by fulvine … of fulvine, did not reveal hepatic lesions.(Summary) …
Number of citations: 10 pesquisa.bvsalud.org

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